molecular formula C9H7BrN2 B13543157 2-bromo-5-phenyl-1H-imidazole

2-bromo-5-phenyl-1H-imidazole

Cat. No.: B13543157
M. Wt: 223.07 g/mol
InChI Key: QLQNUEHTRQBVTD-UHFFFAOYSA-N
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Description

2-bromo-5-phenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the second position and a phenyl group at the fifth position of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and other modern techniques can further enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted imidazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

2-bromo-5-phenyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-1H-imidazole
  • 5-bromo-2-methyl-1-phenyl-1H-imidazole
  • 6-bromo-2-chloroquinolin-3-yl methylene-2-phenyl-1H-imidazole

Uniqueness

2-bromo-5-phenyl-1H-imidazole is unique due to the specific positioning of the bromine and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other imidazole derivatives may not be as effective .

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

2-bromo-5-phenyl-1H-imidazole

InChI

InChI=1S/C9H7BrN2/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)

InChI Key

QLQNUEHTRQBVTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)Br

Origin of Product

United States

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